4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine - 933012-92-1

4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

Catalog Number: EVT-3443716
CAS Number: 933012-92-1
Molecular Formula: C21H26N6O3S2
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound has garnered attention in research for its potential as a modulator of chemokine receptors. Chemokine receptors play crucial roles in various biological processes, including inflammation, immune responses, and cell migration, making them attractive targets for therapeutic development.

Applications

4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine has primarily been studied for its potential as a modulator of chemokine receptors. This activity makes it a promising candidate for research in various fields:

6-Acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one (Palbociclib)

Compound Description: Palbociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of metastatic breast cancer. It exhibits limited brain distribution due to its efflux by P-glycoprotein and breast cancer resistance protein at the blood-brain barrier. []

Relevance: Palbociclib, like 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine, contains a central pyrimidine ring system. Although the core scaffold differs slightly (pyrido[2,3-d]pyrimidine vs. pyrimidine), both compounds feature a piperazine substituent at position 2 of the pyrimidine ring. This shared structural feature suggests potential similarities in their binding interactions with target proteins. []

6-Acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

Compound Description: This compound is identified as a process-related impurity of Palbociclib. []

Relevance: This compound shares a significant structural similarity with Palbociclib and, consequently, with 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine. It features the same pyrido[2,3-d]pyrimidine core with a piperazine-substituted pyridine at position 2, indicating a close synthetic relationship to Palbociclib and potential overlap in chemical properties with the target compound. []

6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

Compound Description: This compound is another process-related impurity identified during Palbociclib synthesis. []

Relevance: Similar to the previous impurity, this compound features the core pyrido[2,3-d]pyrimidine structure and a piperazine-substituted pyridine at position 2, further strengthening the connection to Palbociclib and suggesting a potential relationship in chemical behavior with 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine. The presence of a t-butyloxycarbonyl protecting group on the piperazine highlights a common strategy in organic synthesis and further indicates potential synthetic pathways related to the target compound. []

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib/GDC-0941)

Compound Description: Pictilisib is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), under investigation for the treatment of various cancers. It demonstrates limited brain distribution due to its efflux at the blood-brain barrier. []

Relevance: Pictilisib exhibits a clear structural relationship to 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine due to several shared features: both compounds contain a piperazine ring linked to a heterocyclic core. While Pictilisib uses a thieno[3,2-d]pyrimidine core, the target compound contains a pyrimidine. The presence of a morpholine substituent in both compounds further emphasizes their structural similarity. These common features indicate potential similarities in their pharmacological profiles and interactions with biological targets. []

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

Compound Description: GDC-0980 is a dual inhibitor of PI3K and mammalian target of rapamycin (mTOR). It has been investigated for the treatment of various cancers and exhibits a low predicted human plasma clearance. [, , ]

Relevance: The structural resemblance of GDC-0980 to 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is evident. Both share a central piperazine ring connected to a thieno[3,2-d]pyrimidine core and a morpholine substituent. This structural similarity suggests a potential for similar pharmacological behavior and interactions with biological targets, particularly those involved in cancer pathways. [, , ]

5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317)

Compound Description: GNE-317 is a PI3K inhibitor with good brain penetration, exhibiting uniform distribution throughout the brain in contrast to Pictilisib. []

Relevance: GNE-317, like 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine, features a morpholine ring attached to a thieno[3,2-d]pyrimidine core. While the target compound has a piperazine at position 2 of the pyrimidine, GNE-317 has a pyrimidine at that position. This shared core structure and morpholine substituent indicate that these compounds likely belong to a similar chemical class and may exhibit overlapping pharmacological properties. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

Compound Description: CKIA is an iodine-124 labeled small molecule inhibitor of CDK4, showing promise as a potential radiotracer for tumor imaging. [, ]

Relevance: CKIA, similar to 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine, features a piperazine ring. CKIA utilizes a pyrido[2,3-d]-pyrimidin-7-one core, while the target compound has a pyrimidine core. Both compounds share a focus on CDK inhibition and highlight the importance of the piperazine moiety in interacting with such targets. [, ]

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

Compound Description: CKIB, an iodine-124 labeled CDK4 inhibitor closely related to CKIA, also exhibits promising characteristics for potential use as a tumor imaging agent. [, ]

Relevance: Like CKIA and the target compound 4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine, CKIB possesses a piperazine ring. Although the core scaffold is a pyrido[2,3-d]-pyrimidin-7-one, the commonality of the piperazine substituent and the focus on CDK inhibition suggests a potential connection in their pharmacological properties and binding interactions. [, ]

Properties

CAS Number

933012-92-1

Product Name

4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

IUPAC Name

4-[6-methyl-2-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl]pyrimidin-4-yl]morpholine

Molecular Formula

C21H26N6O3S2

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C21H26N6O3S2/c1-15-13-20(25-9-11-30-12-10-25)24-21(22-15)26-5-7-27(8-6-26)32(28,29)17-3-4-18-19(14-17)31-16(2)23-18/h3-4,13-14H,5-12H2,1-2H3

InChI Key

ISSNUJCSIKUUSW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCOCC5

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.